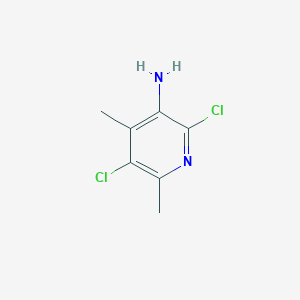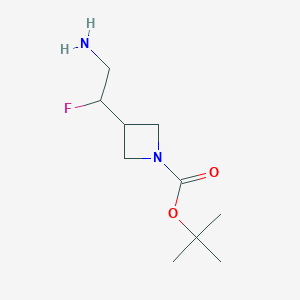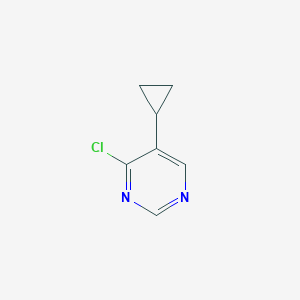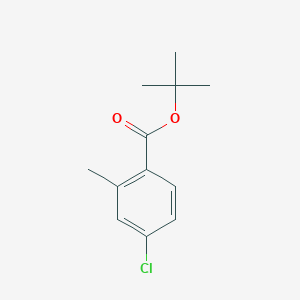
Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate
Vue d'ensemble
Description
Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate, also known as methyl 2,5-dichlorophenylglyoxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthetic Processes
- A study by Qin Bing-chang (2008) details a synthetic process for Methyl 2,6-Dichlorophenoxyacetate, showcasing the optimization of reaction conditions to achieve high yields (Qin Bing-chang, 2008).
Functionalised Pyrroles Derivatives
- Souldozi et al. (2010) discuss the synthesis of highly functionalised 5-oxo-4,5-Dihydro-1H-Pyrroles and 5-Oxo-2,5-Dihydro-1H-Pyrroles derivatives using similar compounds (Souldozi, Dadrass, & Ranjdost, 2010).
Structure Studies
- Tsorteki and Mentzafos (2002) studied the structure of a complex involving (2,4-dichlorophenoxy)acetic acid, a related compound, using X-ray diffraction, revealing insights into molecular interactions (Tsorteki & Mentzafos, 2002).
Spectroscopic Analysis and Cytotoxicity Assay
- Ahmed et al. (2016) synthesized and characterized compounds like Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, providing data on their molecular structures and potential biological activities (Ahmed et al., 2016).
Radical Incorporation in Semiconducting Polymers
- Domingo et al. (2000) explored the incorporation of stable organic radicals into semiconducting polymers, indicating applications in materials science (Domingo et al., 2000).
Bacterial Degradation Studies
- Oh and Tuovinen (1991) investigated the bacterial degradation of herbicides related to Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate, identifying intermediate compounds and pathways (Oh & Tuovinen, 1991).
Novel Aziridine Esters Synthesis
- Alves et al. (2000) discuss the creation of novel aziridine esters using Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate, demonstrating the compound's reactivity with aromatic nitrogen heterocycles (Alves et al., 2000).
Antibacterial Thiourea Derivatives
- Limban et al. (2011) synthesized and tested thiourea derivatives for antibacterial activities, highlighting potential pharmaceutical applications (Limban, Marutescu, & Chifiriuc, 2011).
Photodegradation Studies
- Climent and Miranda (1997) studied the photodegradation of dichlorprop, a compound structurally similar to Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate, providing insights into environmental degradation pathways (Climent & Miranda, 1997).
Propriétés
IUPAC Name |
methyl 2-(2,5-dichlorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOKZARCQCGFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















